Triaminotriethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

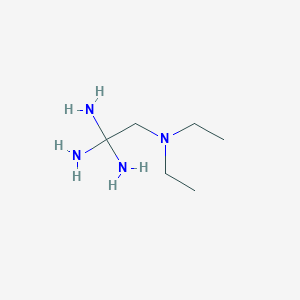

Structure

3D Structure

Properties

Molecular Formula |

C6H18N4 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2-N,2-N-diethylethane-1,1,1,2-tetramine |

InChI |

InChI=1S/C6H18N4/c1-3-10(4-2)5-6(7,8)9/h3-5,7-9H2,1-2H3 |

InChI Key |

OFLNEVYCAMVQJS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(N)(N)N |

Synonyms |

TREN compound triaminotriethylamine tris(2-aminoethyl)amine tris(2-aminoethyl)amine trihydrochloride tris-2-aminoethylamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2-aminoethyl)amine (tren)

Introduction and Nomenclature

Tris(2-aminoethyl)amine, commonly known by the acronym 'tren', is an organic compound with the formula N(CH₂CH₂NH₂)₃.[1] While occasionally referred to as Triaminotriethylamine, its preferred IUPAC name is N¹,N¹-Bis(2-aminoethyl)ethane-1,2-diamine.[1][2] It is a colorless to pale yellow, hygroscopic liquid that is highly basic and soluble in water.[1][3]

Structurally, tren is a C₃-symmetric, tripodal, tetradentate chelating ligand, consisting of a central tertiary amine and three pendant primary amine groups.[1][4] This unique architecture makes it a cornerstone ligand in coordination chemistry, where it forms stable complexes with a vast array of transition metals, particularly those in +2 and +3 oxidation states.[1] Its constrained topology often results in complexes with fewer isomers compared to its linear counterpart, triethylenetetramine (B94423) (trien).[1] Beyond fundamental coordination chemistry, tren serves as a versatile building block in supramolecular chemistry, a crosslinking agent in polymer synthesis, a carbon dioxide absorbent, and a reagent in peptide synthesis.[1][3][5]

Molecular Structure and Conformation

The core structure of tren features a central, apical tertiary nitrogen atom bonded to three separate ethylamine (B1201723) arms. This arrangement forces a tripodal, or "umbrella-shaped," conformation. The four nitrogen atoms—one tertiary and three primary—act as donor atoms, allowing the molecule to grasp a metal ion in a tetradentate fashion.[4] This pre-organized structure is key to its strong chelating ability.

Physicochemical and Spectroscopic Properties

The fundamental properties of tren are summarized below. These values are critical for its handling, purification, and application in various experimental setups.

Table 1: Physicochemical Properties of Tris(2-aminoethyl)amine

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 4097-89-6 | [1][2] |

| Molecular Formula | C₆H₁₈N₄ | [2][4] |

| Molar Mass | 146.23 g/mol | [2][4] |

| Appearance | Colorless to dark yellow liquid | [1][2] |

| Density | 0.976 g/mL at 20 °C | [3][6] |

| Boiling Point | 114 °C at 15 mmHg | [3][6] |

| Melting Point | -16 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.497 | [3][6] |

| Vapor Pressure | 0.02 mmHg at 20 °C | [2][3] |

| Solubility | Miscible with water |[3] |

Table 2: Spectroscopic Data References

| Spectroscopic Technique | Availability / Reference |

|---|---|

| ¹H NMR | Spectrum available[7] |

| ¹³C NMR | Characterization data available[8] |

| FT-IR | Spectrum available[9][10] |

| Mass Spectrometry (EI) | Spectrum available[10] |

Coordination Chemistry

Tren is a classic tripodal tetradentate ligand that forms highly stable chelate complexes with transition metals.[4] The constrained connectivity of the three ethylamine arms typically leads to the formation of trigonal bipyramidal or octahedral complexes.[1][5] For an octahedral complex of the type [M(tren)X₂]ⁿ⁺, where X is a monodentate ligand, the tren ligand occupies four coordination sites, forcing the two X ligands into a cis arrangement relative to each other, with only a single achiral stereoisomer being possible.[1] This isomeric control is a distinct advantage over more flexible linear tetramines.[1]

Synthesis Overview and Experimental Protocols

A common and effective laboratory synthesis of tren starts from triethanolamine (B1662121). The process involves two main steps: chlorination of the hydroxyl groups followed by amination.[11][12]

Experimental Protocol: Synthesis of Tris(2-aminoethyl)amine[11][12][13]

Objective: To synthesize Tris(2-aminoethyl)amine (tren) from triethanolamine.

Materials:

-

Triethanolamine

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalyst)

-

Concentrated aqueous ammonia (NH₄OH)

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, rotary evaporator, distillation apparatus.

Procedure:

-

Step 1: Synthesis of Tris(2-chloroethyl)amine hydrochloride.

-

In a three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer, add triethanolamine (e.g., 14.9 g) and a catalytic amount of DMF.[11][12]

-

Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 50 g) dropwise via the dropping funnel while stirring. Control the addition rate to manage the exothermic reaction and gas evolution.[11]

-

After the addition is complete, remove the ice bath and heat the mixture under reflux (e.g., at 70°C) for 6-8 hours.[11]

-

After cooling, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude tris(2-chloroethyl)amine hydrochloride as a concentrate.[11]

-

-

Step 2: Amination to Tris(2-aminoethyl)amine.

-

In a separate large three-neck flask, add concentrated aqueous ammonia (e.g., 130 g) and ethanol (e.g., 100 g).[13]

-

Dissolve the crude tris(2-chloroethyl)amine hydrochloride from Step 1 in this solution.

-

Heat the mixture under reflux at 70°C for approximately 7 hours. The solution will typically change color from colorless to dark brown.[12][13]

-

After the reaction, remove the solvent (ethanol) and excess ammonia by rotary evaporation to yield a viscous dark residue.[12]

-

-

Step 3: Isolation and Purification.

-

Dissolve the residue in absolute ethanol and cool the solution to precipitate ammonium (B1175870) chloride.

-

Remove the solid ammonium chloride by suction filtration and collect the filtrate.[12]

-

Adjust the pH of the filtrate to approximately 10 using a concentrated solution of sodium hydroxide to deprotonate the amine hydrochlorides.[13]

-

Isolate the final product, tris(2-aminoethyl)amine, by vacuum distillation, collecting the fraction at approximately 140-150°C at 5 kPa (or ~114°C at 15 mmHg).[3][12]

-

Experimental Protocol: ¹H NMR Characterization

Objective: To obtain a ¹H NMR spectrum of a synthesized tren sample for structural verification.

Materials:

-

Synthesized Tris(2-aminoethyl)amine (tren) sample

-

Deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Prepare the NMR sample by dissolving approximately 5-10 mg of the purified tren sample in 0.6-0.7 mL of a suitable deuterated solvent (D₂O is often used due to the compound's high polarity) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

-

Place the NMR tube into the spectrometer's sample holder.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure. Typical acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum. If using D₂O, the residual HDO peak can be used as a reference (approx. 4.79 ppm). If using CDCl₃, the residual CHCl₃ peak is used (7.26 ppm).

-

Expected Spectrum: The ¹H NMR spectrum of tren is simple, typically showing two triplets corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups of the ethyl arms, N-(CH₂-CH₂-NH₂). The amine protons (-NH₂) may appear as a broad singlet, which will exchange with D₂O if used as the solvent.

Key Applications

The unique structural and chemical properties of tren make it valuable across multiple scientific disciplines:

-

Coordination Chemistry: As a model tripodal ligand for studying the structure, bonding, and reactivity of metal complexes.[3][5]

-

Materials Science: Used in the surface treatment of nanoparticles and as a grafting agent for carbon nanotubes to facilitate metal ion extraction from wastewater.[4][6]

-

Polymer Chemistry: Acts as a cross-linking agent to create advanced polymers and vitrimers with improved thermal stability and strength.[1][5]

-

Biomedical Research: Serves as a scaffold for assembling triple helical collagen mimetic structures and for creating conjugates for drug delivery or diagnostic tools.[5][14]

-

Industrial Processes: Employed as a carbon dioxide absorbent and used in the formulation of some detergents and surfactants.[3][4][14]

Safety and Handling

Tris(2-aminoethyl)amine is a corrosive and toxic substance.[1] It can cause severe skin burns and eye damage.[1] It is harmful if inhaled and toxic if swallowed, with dermal contact potentially being fatal.[1][2] The oral LD₅₀ in rats is 246 mg/kg.[1] Handling requires the use of appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[6] It is classified as a combustible, acutely toxic material.[4][6]

References

- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]

- 2. Tris(2-aminoethyl)amine | C6H18N4 | CID 77731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tris(2-aminoethyl)amine | 4097-89-6 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Tris(2-aminoethyl)amine 96 4097-89-6 [sigmaaldrich.com]

- 7. Tris(2-aminoethyl)amine(4097-89-6) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Tris(2-aminoethyl)amine [webbook.nist.gov]

- 10. Tris(2-aminoethyl)amine [webbook.nist.gov]

- 11. Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]

- 13. Tris(2-aminoethyl)amine synthesis - chemicalbook [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

The Versatile Tripod: A Technical Guide to Tris(2-aminoethyl)amine in Chemical Applications

For Immediate Release

PISCATAWAY, NJ — Tris(2-aminoethyl)amine (B1216632), commonly known as "tren," is a seemingly simple organic compound with the formula N(CH₂CH₂NH₂)₃. However, its unique tripodal structure, featuring a central tertiary amine and three primary amine arms, makes it an exceptionally versatile and powerful tool in various fields of chemistry. This technical guide provides an in-depth overview of the primary applications of tren, complete with quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and professionals in drug development.

Core Applications in Coordination Chemistry

Tris(2-aminoethyl)amine is a classic C₃-symmetric, tetradentate chelating ligand that forms stable complexes with a wide range of transition metals, particularly those in the +2 and +3 oxidation states.[1] Its constrained geometry limits the number of possible isomers, making it an invaluable ligand for studying the properties of metal centers in well-defined coordination environments.[2]

A key application lies in the development of biomimetic models. For instance, zinc complexes of tren, such as [Zn(tren)H₂O]²⁺, serve as structural models for the active sites of zinc-containing enzymes, where the tripodal ligand mimics the coordination environment provided by amino acid residues.[3] Furthermore, tren serves as a foundational scaffold for constructing more elaborate ligands. By modifying the primary amine groups, researchers can synthesize highly specific chelators for applications ranging from MRI contrast agents to therapeutic metal sequestration.

Quantitative Data: Metal Complex Stability

The stability of metal complexes with tren and its derivatives is a critical parameter in their application. The formation constants (log K) quantify this stability.

| Metal Ion | Ligand | log K | Conditions |

| Fe(III) | TRENOL (a tren-based Schiff base) | 24.19 | 0.1 M KCl, 25±1 °C |

| Cr(III) | TRENOL (a tren-based Schiff base) | 18.64 | 0.1 M KCl, 25±1 °C |

| Gd(III) | l-Ser₃-TREN-Me-3,2-HOPO | 17.2 | Spectrophotometric pH titration |

Experimental Protocol: Synthesis of a Representative Cobalt(III)-Tren Complex

This protocol outlines the synthesis of Dichlorido[tris(2-aminoethyl)amine]cobalt(III) chloride, [Co(tren)Cl₂]Cl, a common tren complex.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Tris(2-aminoethyl)amine (tren)

-

Concentrated hydrochloric acid (HCl)

-

Hydrogen peroxide (H₂O₂, 3%)

-

Deionized water

Procedure:

-

Dissolve CoCl₂·6H₂O in a minimal amount of deionized water in a flask.

-

Slowly add a stoichiometric amount of tris(2-aminoethyl)amine to the cobalt solution while stirring. The solution will change color.

-

Carefully add a few drops of 3% H₂O₂ to the solution to oxidize the Co(II) to Co(III).

-

Acidify the solution by adding concentrated HCl dropwise. This will provide the chloride counter-ions and facilitate the crystallization of the desired product.

-

Heat the solution gently on a steam bath to encourage the formation of the complex.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with small portions of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the crystals in a desiccator.

Advanced Materials and Catalysis

Tris(2-aminoethyl)amine is extensively used to functionalize the surfaces of various materials, thereby imparting new chemical properties. This surface modification is a cornerstone of creating advanced catalysts, sorbents, and sensors.

Surface Functionalization for Catalysis and Sorption

Materials such as silica (B1680970) gel, metal oxides (e.g., MgO, Al₂O₃), graphene oxide, and magnetic nanoparticles can be endowed with basic amine sites by grafting tren onto their surfaces.[4] These functionalized materials have demonstrated significant catalytic activity in reactions like the Knoevenagel condensation, where the amine groups act as basic catalysts.[4] Moreover, the chelating nature of tren makes these materials excellent sorbents for heavy metal ions from aqueous solutions.

Quantitative Data: Performance of Tren-Functionalized Materials

| Application | Material | Performance Metric | Value |

| Catalysis | |||

| Knoevenagel Condensation | TAEA-functionalized MgO | Furfural Conversion (1h) | ~95% |

| Sorption | |||

| Ag(I) and Au(III) removal | TREN-functionalized Fe₃O₄ nanoparticles | Max. Adsorption Capacity (Ag/Au) | 97.3 / 167 mg/g |

| Cu(II), Pb(II), Zn(II) removal | Amino-functionalized CoFe₂O₄ adsorbent | Max. Adsorption Capacity (Cu/Pb/Zn) | 277.0 / 254.5 / 258.4 mg/g |

| Sensing | |||

| Cerium Ion Detection | Tren-intercalated Graphene Oxide | Interlayer Spacing Increase | 0.75 nm to 1.08 nm |

Experimental Protocol: Functionalization of Graphene Oxide with Tren

This protocol describes a method for the covalent functionalization of graphene oxide (GO) with tris(2-aminoethyl)amine.[4]

Materials:

-

Graphene oxide (GO)

-

Tris(2-aminoethyl)amine (tren)

-

Tetrahydrofuran (THF)

-

Deionized water

Procedure:

-

Disperse graphene oxide in a mixture of THF and deionized water using sonication to obtain a stable dispersion.

-

Add an excess of tris(2-aminoethyl)amine to the GO dispersion.

-

Stir the mixture at room temperature for 3 days. The functionalization occurs via the nucleophilic attack of the primary amine groups of tren on the epoxide groups present on the GO surface.

-

Centrifuge the mixture to collect the solid product.

-

Wash the product repeatedly with cold THF to remove any unreacted tren. The completion of washing can be monitored by thin-layer chromatography.

-

Dry the resulting tren-functionalized graphene oxide (GO-tren) under vacuum.

Carbon Dioxide Capture Technologies

The primary and secondary amine groups in aqueous solutions are highly reactive towards CO₂. Tris(2-aminoethyl)amine, with its three primary amine groups, is being investigated as a potent absorbent for CO₂ capture.[5] It has been reported to have a potentially larger absorption capacity and a faster absorption rate compared to the benchmark absorbent, monoethanolamine (MEA).[5] Furthermore, tren can be used to functionalize porous materials like metal-organic frameworks (MOFs) to enhance their selectivity for CO₂ adsorption.

Quantitative Data: CO₂ Capture Performance

| Absorbent/Adsorbent | Parameter | Value | Conditions |

| Aqueous TAEA (2 mol/L) | Absorption Capacity | > 1.2 mol CO₂ / mol amine | 40 °C, 15 kPa CO₂ partial pressure |

| Aqueous MEA (30 wt%) | Absorption Capacity | ~0.5 mol CO₂ / mol amine (theoretical) | - |

| TAEA-grafted NH₂-Cr-BDC (MOF) | CO₂ Uptake | ~1.0 mmol/g | 0.15 bar, 313 K |

| Aqueous MEA (30 wt%) | Heat of Absorption | -84 to -100 kJ/mol CO₂ | - |

Experimental Protocol: Measurement of CO₂ Absorption Capacity

This protocol outlines a general laboratory setup for measuring the equilibrium CO₂ solubility in an amine solution.[5]

Materials & Equipment:

-

Tris(2-aminoethyl)amine solution of known concentration

-

Gas cylinders (CO₂ and N₂) with mass flow controllers

-

A temperature-controlled reaction vessel (absorber)

-

A magnetic stirrer

-

A gas outlet connected to a condenser and a CO₂ sensor

-

A data acquisition system

Procedure:

-

Prepare the aqueous tren solution of the desired concentration (e.g., 2 M).

-

Load a known volume of the amine solution into the temperature-controlled reaction vessel.

-

Set the desired absorption temperature (e.g., 40 °C) and start stirring.

-

Create a simulated flue gas stream by mixing CO₂ and N₂ using mass flow controllers to achieve the desired CO₂ partial pressure (e.g., 15 kPa).

-

Bubble the gas mixture through the amine solution at a constant flow rate.

-

Monitor the CO₂ concentration in the outlet gas stream using the CO₂ sensor. The absorption is complete when the outlet CO₂ concentration stabilizes, indicating that the solution is saturated.

-

The amount of CO₂ absorbed can be calculated from the difference between the inlet and outlet CO₂ concentrations over time, or by titrating the CO₂-loaded amine solution.

Organic Synthesis and Polymer Chemistry

In organic synthesis, tris(2-aminoethyl)amine serves as a trifunctional building block. Its reaction with aldehydes to form imines is particularly useful in the synthesis of polyimine networks.[2] It is also a precursor for the synthesis of more complex molecules like cryptands and non-ionic bases.

As a crosslinking agent, tren is used to create three-dimensional polymer networks, such as hydrogels and vitrimers.[3] The degree of crosslinking, which can be controlled by the amount of tren used, significantly influences the mechanical and swelling properties of the resulting polymer.

Quantitative Data: Properties of Tren-Crosslinked Polymers

| Polymer Type | Crosslinker System | Property | Value Range |

| Polyimine Vitrimer | Diethylenetriamine / Tris(2-aminoethyl)amine | Glass Transition (Tg) | 48°C to 64°C |

| Polyimine Vitrimer | Diethylenetriamine / Tris(2-aminoethyl)amine | Tensile Strength | ~47 MPa to ~57 MPa |

| Chitosan (B1678972) Hydrogel | Tris(2-(2-formylphenoxy)ethyl)amine (tren derivative) | Swelling Ratio | pH and temperature dependent |

Experimental Protocol: Synthesis of a Tren-Crosslinked Hydrogel

This protocol provides a general method for preparing a hydrogel using a tren derivative as a crosslinker with a natural polymer like chitosan.[6]

Materials:

-

Chitosan

-

A tren-based dialdehyde (B1249045) or trialdehyde crosslinker

-

Acetic acid solution (as a solvent for chitosan)

-

Deionized water

Procedure:

-

Dissolve a specific amount of chitosan in an aqueous acetic acid solution with stirring until a homogeneous solution is obtained.

-

Prepare a solution of the tren-based crosslinker in a suitable solvent.

-

Add the crosslinker solution dropwise to the chitosan solution while stirring vigorously. The amount of crosslinker will determine the crosslinking density.

-

Continue stirring for a set period to allow for the formation of the hydrogel network through Schiff base linkages between the amine groups of chitosan and the aldehyde groups of the crosslinker.

-

Cast the resulting hydrogel into a mold and allow it to cure.

-

Purify the hydrogel by washing it with deionized water to remove any unreacted components.

-

The swelling ratio of the hydrogel can be determined by immersing a dried, pre-weighed sample in solutions of different pH or at different temperatures and measuring the weight of the swollen gel.

Conclusion

Tris(2-aminoethyl)amine is a testament to how molecular architecture dictates chemical function. Its simple yet elegant tripodal design makes it an indispensable tool in coordination chemistry for creating well-defined metal complexes, in materials science for tailoring surface properties, in environmental chemistry for carbon capture, and in polymer chemistry for constructing robust networks. The ongoing research into new derivatives and applications of tren promises to further expand its utility, solidifying its place as a cornerstone ligand and building block in modern chemistry.

References

- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide as an Efficient 2D Material for Cerium-Ion Fluorescent Sensor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchinventy.com [researchinventy.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

The Core of Coordination: An In-depth Technical Guide to TREN Ligand Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-aminoethyl)amine, commonly known as TREN, is a versatile, C₃-symmetric, tetradentate chelating ligand with the formula N(CH₂CH₂NH₂)₃.[1] This highly basic and water-soluble organic compound consists of a tertiary amine bridgehead and three pendant primary amine arms, which act as donor groups.[1] Its tripodal structure is fundamental to its coordination chemistry, enabling the formation of stable complexes with a wide array of transition metals, particularly those in +2 and +3 oxidation states.[1] The constrained topology of the TREN ligand dictates specific coordination geometries, primarily trigonal bipyramidal and octahedral, resulting in a limited number of isomers for its metal complexes.[1][2] This isomeric purity simplifies the analysis and application of these complexes. This guide delves into the fundamental aspects of TREN ligand coordination chemistry, providing a technical overview of its synthesis, characterization, and the structural and spectroscopic properties of its metal complexes.

Synthesis of TREN and its Derivatives

The synthesis of TREN-based ligands can be approached through various methodologies, with the choice of route often depending on the desired substitution pattern on the amine groups.

Modular Synthesis of Tris(aryl)tren Ligands

A versatile and cost-effective method for synthesizing tris(aryl)tren ligands commences with the inexpensive starting material, nitrilotriacetic acid, as an alternative to the parent tris(2-aminoethyl)amine.[3] This modular approach allows for the introduction of various aryl substituents.

Experimental Protocol:

-

Conversion to Nitrilotriacetic Chloride: Nitrilotriacetic acid is first converted to nitrilotriacetic chloride using phosphorus(V) chloride.

-

Amide Coupling: The resulting triacid chloride is then coupled with a desired aniline (B41778) in the presence of a sacrificial base, such as triethylamine, to yield a nitrilotriacetamide (B1596190).

-

Reduction: The final step involves the reduction of the nitrilotriacetamide with a reducing agent like lithium aluminum hydride or borane (B79455) to produce the tris(aryl)tren ligand.[3]

This synthetic route is highly adaptable, as a variety of anilines can be employed in the coupling step to generate a library of functionally diverse TREN derivatives.

Coordination Chemistry and Complex Geometry

The tetradentate nature of the TREN ligand allows it to form stable complexes with a variety of metal ions. The coordination number of the central metal ion in these complexes is typically five or six, leading to distinct geometries.

Trigonal Bipyramidal Geometry

In five-coordinate complexes, the TREN ligand wraps around the metal center in a tripodal fashion, occupying four coordination sites. This arrangement results in a trigonal bipyramidal geometry, with the tertiary amine of the TREN ligand and two primary amines occupying the equatorial positions, and the third primary amine and an additional ligand occupying the axial positions.[2]

Octahedral Geometry

For six-coordinate complexes, the TREN ligand again binds in a tetradentate manner, leaving two coordination sites available for other ligands. This leads to an octahedral geometry.[4] Due to the constrained nature of the TREN ligand, the number of possible isomers is significantly reduced compared to more flexible tetradentate ligands like triethylenetetramine (B94423) (trien). For instance, a complex of the type [Co(TREN)X₂]⁺ exists as a single achiral stereoisomer.[2]

Quantitative Data of TREN Complexes

The stability and structural parameters of TREN complexes are crucial for understanding their behavior and potential applications.

Stability Constants

The stability of metal-TREN complexes in solution is quantified by their stability constants (log K). These values indicate the strength of the metal-ligand interaction.

| Metal Ion | log K₁ |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 14.8 |

| Zn²⁺ | 14.6 |

| Co²⁺ | 12.7 |

| Fe³⁺ | 22.5 |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

Structural Data: Bond Lengths and Angles

X-ray crystallography provides precise information about the solid-state structure of TREN complexes. The following table presents selected bond lengths and angles for the representative complex, cis-[Co(TREN)Cl₂]Cl·H₂O.[1]

| Bond | Length (Å) | Angle | Degree (°) |

| Co-N1 (apical) | 1.965(2) | N1-Co-N2 | 86.49(9) |

| Co-N2 | 1.969(2) | N1-Co-N3 | 86.13(9) |

| Co-N3 | 1.974(2) | N1-Co-N4 | 86.35(9) |

| Co-N4 | 1.968(2) | N2-Co-N3 | 172.58(9) |

| Co-Cl1 | 2.2613(7) | N2-Co-N4 | 86.34(9) |

| Co-Cl2 | 2.2638(7) | N3-Co-N4 | 86.34(9) |

| Cl1-Co-Cl2 | 92.20(3) | ||

| N1-Co-Cl1 | 178.27(6) | ||

| N1-Co-Cl2 | 89.54(6) |

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing TREN complexes and probing their electronic and vibrational properties.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the TREN ligand and its complexes. The coordination of the amine groups to a metal center results in characteristic shifts in the N-H stretching and bending frequencies.

| Compound | ν(N-H) stretch (cm⁻¹) | δ(N-H) bend (cm⁻¹) | ν(M-N) stretch (cm⁻¹) |

| TREN (free ligand) | 3360, 3280 | 1595 | - |

| [Co(TREN)Cl₂]Cl | ~3200, ~3100 | ~1600 | ~450-500 |

| [Ni(TREN)(H₂O)₂]²⁺ | ~3250, ~3150 | ~1610 | ~400-450 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the metal d-orbitals of TREN complexes. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the metal ion, its oxidation state, and the coordination geometry.

| Complex | λmax (nm) | ε (M⁻¹cm⁻¹) | Assignment |

| [Co(TREN)Cl₂]⁺ | 530, 380 | ~100, ~150 | d-d transitions |

| [Ni(TREN)(H₂O)₂]²⁺ | 550, 350 | ~10, ~15 | d-d transitions |

| [Cu(TREN)]²⁺ | 670 | ~200 | d-d transition |

Reaction Mechanisms: Hydrolysis of [Co(TREN)(NH₃)Cl]²⁺

The study of reaction mechanisms involving TREN complexes provides insights into their reactivity. The base hydrolysis of [Co(TREN)(NH₃)Cl]²⁺ is a classic example that proceeds through a five-coordinate intermediate.

Experimental Protocol:

The kinetics of the hydrolysis can be followed spectrophotometrically by monitoring the change in absorbance at a wavelength corresponding to the reactant or product complex. The reaction is typically carried out in a buffered aqueous solution at a constant temperature.

The proposed mechanism involves a pre-equilibrium deprotonation of one of the amine ligands, followed by the rate-determining loss of the chloride ligand to form a trigonal bipyramidal intermediate. This intermediate is then rapidly captured by a water molecule to form the final hydroxo product.

References

Synthesis and Characterization of Triaminotriethylamine: A Technical Guide

Introduction

Tris(2-aminoethyl)amine, commonly known as TREN, is a tripodal, tetradentate chelating agent with the formula N(CH₂CH₂NH₂)₃. Its unique structure, featuring a central tertiary amine and three primary amine arms, allows it to form stable complexes with a variety of transition metals. This property makes TREN and its derivatives valuable in coordination chemistry, materials science, and as scaffolds in the development of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of Triaminotriethylamine for researchers, scientists, and drug development professionals.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from triethanolamine (B1662121). The first step is the chlorination of triethanolamine to form the tris(2-chloroethyl)amine hydrochloride intermediate, followed by amination to yield the final product.

Experimental Protocol: Synthesis

Step 1: Synthesis of Tris(2-chloroethyl)amine hydrochloride

-

To a 500 mL three-necked flask equipped with a stirrer, add 14.9 g of triethanolamine and 29.8 g of dimethylformamide (DMF).

-

While stirring, slowly add 50 g of thionyl chloride dropwise. The rate of addition should be controlled to approximately one drop per second. The reaction is exothermic and will generate gas. Initially, a white solid may form, which will dissolve as the addition proceeds.

-

After the addition is complete, continue stirring for 7 hours.

-

Heat the reaction mixture to 70°C and reflux for 6-8 hours to ensure the completion of the reaction, yielding tris(2-chloroethyl)amine hydrochloride.[1][2]

-

Remove the excess thionyl chloride and DMF by rotary evaporation under reduced pressure to obtain the crude tris(2-chloroethyl)amine hydrochloride.

Step 2: Synthesis of Tris(2-aminoethyl)amine

-

In a 1000 mL three-necked flask, dissolve the crude tris(2-chloroethyl)amine hydrochloride in 100 g of ethanol (B145695).

-

To this solution, add 130 g of aqueous ammonia (B1221849).

-

Heat the mixture to 70°C and maintain a reflux for 7 hours with continuous stirring. The color of the reaction mixture will gradually darken.[3]

-

After the reaction is complete, remove the ethanol and excess ammonia by rotary evaporation to yield a viscous, dark brown residue.

-

Dissolve the residue in 100 mL of absolute ethanol and cool the solution to precipitate ammonium (B1175870) chloride.

-

Filter the mixture to remove the solid ammonium chloride and collect the filtrate.

-

Adjust the pH of the filtrate to approximately 10 using sodium hydroxide.

-

The resulting solution contains the crude this compound.

Experimental Protocol: Purification

-

The crude this compound is purified by vacuum distillation.

-

Collect the fraction that distills between 140°C and 150°C at a pressure of 5 kPa.[2][3] This fraction will be the purified this compound. The reported yield for this procedure is approximately 92.3%.[3]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of TREN. The molecule has a C₃ symmetry, which simplifies its NMR spectra.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.75 | Triplet | -CH₂-NH₂ |

| ¹H | ~2.55 | Triplet | -CH₂-N |

| ¹³C | ~57 | Singlet | -CH₂-N |

| ¹³C | ~40 | Singlet | -CH₂-NH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the TREN molecule. The spectrum will show characteristic absorption bands for the primary and tertiary amine groups.

Table 2: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3250 | N-H stretch (symmetric and asymmetric) | Primary Amine |

| 2940 - 2830 | C-H stretch | Alkane |

| 1590 | N-H bend (scissoring) | Primary Amine |

| 1460 | C-H bend | Alkane |

| 1050 | C-N stretch | Tertiary and Primary Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of TREN. The molecular ion peak ([M]⁺) is expected at m/z 146. Common fragmentation patterns for amines involve the loss of alkyl radicals adjacent to the nitrogen atom.

Table 3: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 146 | [N(CH₂CH₂NH₂)₃]⁺ (Molecular Ion) |

| 116 | [M - CH₂NH₂]⁺ |

| 101 | [M - CH₂CH₂NH₂]⁺ |

| 72 | [N(CH₂CH₂)₂]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Visualization of TREN's Core Functionality

This compound's primary utility stems from its ability to act as a tripodal ligand, coordinating with a central metal ion. This interaction is fundamental to its applications in various fields.

Caption: Workflow of TREN as a tripodal ligand forming a metal complex.

The diagram above illustrates the fundamental role of this compound as a chelating agent. The four nitrogen atoms of TREN coordinate to a central metal ion, forming a stable, cage-like complex. This sequestration of metal ions is a key principle behind its use in areas such as catalysis and the development of metal-based drugs.

Applications in Research and Drug Development

The unique structural and coordination properties of this compound have led to its use in several areas of scientific research and development:

-

Coordination Chemistry: TREN is a classic tripodal ligand used to synthesize and study the properties of a wide range of metal complexes.[4] These complexes are investigated for their magnetic, electronic, and catalytic properties.

-

Scaffold for Drug Development: The TREN backbone can be functionalized to create more complex molecules with therapeutic or diagnostic applications. For example, derivatives of TREN have been explored as scaffolds for the assembly of triple helical collagen mimetic structures and in the development of MRI contrast agents.[5][6]

-

Materials Science: TREN is used in the synthesis of polymers and metal-organic frameworks (MOFs). Its ability to crosslink and coordinate with metal centers is exploited to create materials with specific structural and functional properties.

References

- 1. Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]

- 3. Tris(2-aminoethyl)amine synthesis - chemicalbook [chemicalbook.com]

- 4. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]

- 5. Synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine derivatives from chiral alpha-amino aldehydes and their application in the synthesis of water soluble chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TREN (Tris(2-aminoethyl)amine): an effective scaffold for the assembly of triple helical collagen mimetic structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Tris(2-aminoethyl)amine (TREN): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-aminoethyl)amine, commonly known as TREN, is a tripodal, tetradentate chelating agent with wide-ranging applications in coordination chemistry, materials science, and as a versatile building block in organic synthesis.[1][2][3][4] A thorough understanding of its spectroscopic properties is fundamental for its characterization, purity assessment, and for studying its interactions with other molecules, particularly metal ions. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of TREN, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to ensure reproducibility.

Introduction

TREN is a C3-symmetric molecule with a central tertiary amine and three primary amine termini.[1] This unique tripodal structure allows it to form stable complexes with a variety of metal ions, making it a valuable ligand in coordination chemistry.[1] The spectroscopic signature of TREN is a direct reflection of its molecular structure and provides a powerful tool for its analysis. This guide aims to be a central repository of this spectroscopic information for researchers and professionals working with TREN.

Spectroscopic Data

The following sections summarize the key spectroscopic data for TREN. All quantitative data is presented in structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of TREN in solution. The symmetry of the molecule is reflected in the simplicity of its NMR spectra.

The ¹H NMR spectrum of TREN is characterized by two main signals corresponding to the two distinct types of methylene (B1212753) protons.

Table 1: ¹H NMR Chemical Shift Data for Tris(2-aminoethyl)amine (TREN)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| -CH₂-N (adjacent to tertiary amine) | ~2.55 | Triplet | CDCl₃ |

| -CH₂-NH₂ (adjacent to primary amine) | ~2.75 | Triplet | CDCl₃ |

| -NH₂ | ~1.25 | Singlet (broad) | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum of TREN is also relatively simple, showing two signals for the two types of carbon atoms in the ethyl chains.

Table 2: ¹³C NMR Chemical Shift Data for Tris(2-aminoethyl)amine (TREN)

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| -CH₂-N (adjacent to tertiary amine) | ~56.5 | CDCl₃ |

| -CH₂-NH₂ (adjacent to primary amine) | ~39.5 | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in TREN, particularly the amine groups.

Table 3: Key FTIR Peak Assignments for Tris(2-aminoethyl)amine (TREN) (Neat)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3350 - 3250 | N-H stretch (primary amine) | Strong, Broad |

| 2940 - 2820 | C-H stretch (aliphatic) | Strong |

| 1590 | N-H bend (scissoring, primary amine) | Medium |

| 1460 | C-H bend (scissorage) | Medium |

| 1050 | C-N stretch | Medium |

| 850 - 750 | N-H wag (primary amine) | Broad |

Note: Peak positions and intensities can be influenced by the sample state (e.g., neat liquid, solution) and intermolecular interactions.[7][8]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule.

Table 4: Key Raman Peak Assignments for Tris(2-aminoethyl)amine (TREN) (Neat)

| Raman Shift (cm⁻¹) | Vibration Mode |

| ~2935 | C-H stretch |

| ~2870 | C-H stretch |

| ~1450 | C-H bend |

| ~1300 | C-H wag |

| ~1050 | C-N stretch |

| ~870 | C-C stretch |

Note: Raman shifts are typically less sensitive to environmental effects than IR absorptions.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of TREN.

Table 5: Key Mass Spectrometry Data for Tris(2-aminoethyl)amine (TREN) (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 146 | ~5 | [M]⁺ (Molecular Ion) |

| 116 | ~80 | [M - CH₂NH₂]⁺ |

| 87 | ~40 | [M - (CH₂NH₂)₂ + H]⁺ |

| 71 | ~30 | [CH₂N(CH₂CH₂NH₂)]⁺ |

| 44 | 100 | [CH₂=NH₂]⁺ |

| 30 | ~90 | [CH₂=NH₂]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.[10][11]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of TREN in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-10 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.

-

Sample Preparation: Dissolve approximately 50-100 mg of TREN in 0.6-0.8 mL of CDCl₃.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-100 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent signal (CDCl₃ at δ 77.16 ppm).[12][13][14]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat spectrum, place a drop of liquid TREN directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Collect a background spectrum of the clean, empty ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of liquid TREN into a glass NMR tube or a glass vial.

-

Instrument: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Acquisition Parameters:

-

Laser Power: 50-100 mW at the sample.

-

Exposure Time: 10-30 seconds.

-

Number of Accumulations: 5-10.

-

Spectral Range: 200-3500 cm⁻¹.

-

-

Processing: Perform baseline correction to remove any fluorescence background.[15][16][17][18][19]

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of TREN in a volatile solvent (e.g., methanol) via direct infusion or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 20-200.

-

Scan Speed: 1-2 scans/second.

-

-

Processing: The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.[20][21][22][23][24]

Visualization of TREN's Chelating Properties

TREN's primary function in many applications is its ability to act as a chelating agent, binding to a central metal ion through its four nitrogen atoms. This process can be visualized as a logical workflow.

Caption: Logical workflow of the chelation of a metal ion by TREN.

Conclusion

The spectroscopic properties of Tris(2-aminoethyl)amine are well-defined and provide a robust set of tools for its identification, characterization, and the study of its chemical interactions. This guide has summarized the key NMR, IR, Raman, and MS data for TREN and provided detailed experimental protocols to facilitate the acquisition of high-quality, reproducible spectra. The visualization of the chelation process further illustrates the fundamental role of TREN in coordination chemistry. This comprehensive guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Khan Academy [khanacademy.org]

- 2. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]

- 3. Tris(2-aminoethyl)amine 96 4097-89-6 [sigmaaldrich.com]

- 4. Tris(2-aminoethyl)amine, 97% | Fisher Scientific [fishersci.ca]

- 5. Tris(2-aminoethyl)amine(4097-89-6) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Tris(2-aminoethyl)amine(4097-89-6) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tris(2-aminoethyl)amine [webbook.nist.gov]

- 11. Tris(2-aminoethyl)amine(4097-89-6) MS spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. plus.ac.at [plus.ac.at]

- 16. Protocol for rapid ammonia detection via surface-enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 20. benchchem.com [benchchem.com]

- 21. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 22. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]

- 24. benchchem.com [benchchem.com]

Navigating the Risks: A Technical Guide to the Safe Handling of Triaminotriethylamine

For Researchers, Scientists, and Drug Development Professionals

Triaminotriethylamine (TAEA), also known as Tris(2-aminoethyl)amine, is a versatile tripodal tetraamine (B13775644) ligand with significant applications in coordination chemistry, materials science, and as a crosslinking agent. However, its utility is matched by its considerable hazardous properties, demanding rigorous safety and handling protocols. This guide provides an in-depth overview of the safety precautions, toxicological profile, and emergency procedures required for the safe laboratory use of this compound.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. It is fatal in contact with skin, toxic if swallowed, and causes severe skin burns and eye damage.[1][2][3][4][5] Inhalation of its vapors or aerosols can cause severe irritation and corrosion to the respiratory tract.[2][3] The substance is also noted to be air-sensitive and hygroscopic.[3][6]

GHS Hazard Statements:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C6H18N4 | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Boiling Point | 114 °C at 15 mmHg | [7] |

| Melting Point | -16 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Density | 0.976 g/mL at 20 °C | [7] |

| Vapor Pressure | 0.02 mmHg at 20 °C | [7] |

| Vapor Density | 5 (vs air) | [7] |

| Water Solubility | Soluble | [3][4] |

| pH | 11.85 | [3] |

Toxicological Data

The toxicity of this compound necessitates extreme caution. The following table summarizes key toxicological data.

| Metric | Value | Species | Route | Reference |

| LD50 | 246 mg/kg | Rat | Oral | [4][8] |

| LD50 | 117 mg/kg | Rabbit | Dermal | [4][8] |

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimizing the risks associated with this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) at all times.[1][5][10]

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][5][6][10]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of exposure, a chemical-resistant apron or suit should be worn.[1][5][10]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[2][6]

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2][11]

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2][11]

-

Contaminated clothing should be removed immediately and washed separately before reuse.[1][2][5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

-

Store locked up and in an area accessible only to authorized personnel.[1][2]

-

This compound is air-sensitive and hygroscopic; consider storing under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately.[1][2][6][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][6] Seek immediate medical attention.[1][2][6]

-

Skin Contact: Immediately remove all contaminated clothing.[1][2][10] Flush the affected area with copious amounts of water for at least 15-30 minutes.[6][10][11] Seek immediate medical attention.[1][6][10]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[2][6][10][11] Remove contact lenses if present and easy to do.[1][11] Continue rinsing. Seek immediate medical attention.[1][2][10][11]

-

Ingestion: Do NOT induce vomiting.[1][2][3][6] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1][2][6][12]

Accidental Release Measures

-

Personal Precautions: Evacuate all non-essential personnel from the area.[1][2][3][9] Wear the appropriate personal protective equipment as described in Section 4.2.[2][9][10][11] Ensure adequate ventilation.[1][2][3][9]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1][9][10][11]

-

Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[10][11] For larger spills, dike the area to prevent spreading. Collect the absorbed material into a suitable, labeled container for disposal.[3][10][11] The contaminated area should be cleaned with a suitable decontamination solution.

Experimental Protocols

The toxicological data for this compound are derived from standardized experimental protocols. The following are summaries of the methodologies for key toxicity tests.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity, expressed as the LD50 (the dose that is lethal to 50% of the test animals), is determined through a standardized procedure.

-

Principle: A single dose of the test substance is administered orally to a group of experimental animals.[7][13]

-

Test Animals: Typically, young adult rats of a single sex (often female, as they are generally more sensitive) are used.[13] The animals are fasted before the administration of the test substance.[13]

-

Procedure:

-

The test substance is administered by gavage in graduated doses to several groups of animals.[13]

-

The animals are observed for mortality and clinical signs of toxicity for a set period, typically 14 days.[13]

-

Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

The number of mortalities in each dose group is recorded.

-

-

Data Analysis: The LD50 value is calculated using a recognized statistical method.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[2][10][14]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal.[8][10]

-

Test Animals: The albino rabbit is the preferred species for this test.[10]

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.[10]

-

After exposure, the patch and any residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the skin reactions is scored according to a standardized grading system.

-

Observations continue for up to 14 days to assess the reversibility of the effects.[10][14]

-

-

Classification: The substance is classified as a skin irritant or corrosive based on the severity and persistence of the skin lesions.[8]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[3][9][11]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.[1][4]

-

Test Animals: The albino rabbit is the recommended species.[1][9]

-

Procedure:

-

A small amount of the test substance (liquid or solid) is instilled into the conjunctival sac of one eye.[3][9]

-

The eyelids are held briefly closed to prevent loss of the substance.

-

The eye is examined for signs of irritation or damage to the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours) after application.[9]

-

The severity of the ocular lesions is graded using a standardized scoring system.[4]

-

The observation period can extend up to 21 days to determine the reversibility of any effects.[3][4]

-

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[3]

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key logical workflows.

Caption: Hierarchy of controls for managing risks associated with this compound.

Caption: Step-by-step emergency response plan for an exposure incident.

Disposal Considerations

Waste this compound and contaminated materials are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1][3] Do not dispose of down the drain.[1][3] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Conclusion

This compound is a valuable chemical for research and development, but its significant hazards require a comprehensive and rigorously enforced safety program. By understanding its properties, implementing appropriate controls, and being prepared for emergencies, researchers can work with this substance safely and effectively. Continuous training and a strong safety culture are essential for minimizing the risks associated with this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. Genetic Toxicology - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 13. fda.gov [fda.gov]

- 14. nucro-technics.com [nucro-technics.com]

In-Depth Technical Guide: Trenbolone Acetate (TREN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trenbolone (B1683226) Acetate (B1210297), commonly referred to as TREN, is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1][2] It is characterized by its strong anabolic and androgenic properties, making it a subject of significant interest in both veterinary medicine and, illicitly, in performance enhancement.[1][3] This guide provides a comprehensive technical overview of Trenbolone Acetate, focusing on its chemical properties, mechanism of action, signaling pathways, and relevant experimental protocols.

Chemical Properties and Data

Trenbolone Acetate is the acetate ester of Trenbolone.[1] The addition of the acetate ester allows for a slower release of the active hormone from the site of injection.[1]

| Identifier | Value | Source |

| Chemical Name | [(8S,13S,14S,17S)-13-Methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | PubChem |

| Common Name | Trenbolone Acetate (TREN) | N/A |

| CAS Number | 10161-34-9 | PubChem |

| Chemical Formula | C20H24O3 | PubChem, Cayman Chemical |

| Molecular Weight | 312.4 g/mol | PubChem, Cayman Chemical |

| Synonyms | Finaplix, RU-1697, 17β-acetoxyestra-4,9,11-trien-3-one | PubChem |

Mechanism of Action and Signaling Pathways

Trenbolone Acetate exerts its effects primarily through its interaction with the androgen receptor (AR).[1][4] As a potent agonist of the AR, it initiates a cascade of cellular events that lead to its pronounced anabolic effects.[1][4]

Androgen Receptor (AR) Signaling

Upon entering the cell, Trenbolone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the Trenbolone-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to an increase in protein synthesis and a decrease in protein catabolism, ultimately resulting in muscle hypertrophy.[4]

Involvement of β-Catenin Signaling

Recent research has elucidated the role of the Wnt/β-catenin signaling pathway in the myogenic effects of Trenbolone.[5][6] Studies have shown that Trenbolone treatment increases the formation of a complex between the androgen receptor and β-catenin.[5][6] This interaction appears to stabilize β-catenin, leading to its accumulation in both the cytoplasm and the nucleus.[5][6] The increased nuclear β-catenin enhances the transcriptional activity of its target genes, which are involved in myogenesis.[5][6] This suggests that the anabolic effects of Trenbolone are, at least in part, mediated through the potentiation of β-catenin signaling.

References

- 1. Trenbolone acetate - Wikipedia [en.wikipedia.org]

- 2. Trenbolone - Wikipedia [en.wikipedia.org]

- 3. Trenbolone acetate in bodybuilding, what does trenbolone do for you | PDF [slideshare.net]

- 4. ukboost.uk [ukboost.uk]

- 5. Trenbolone enhances myogenic differentiation by enhancing β-catenin signaling in muscle-derived stem cells of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trenbolone enhances myogenic differentiation via enhancing β-catenin signaling in muscle-derived stem cells of cattle - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Triaminotriethylamine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical and Chemical Properties of Triaminotriethylamine

A foundational understanding of TREN's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₈N₄ | [1] |

| Molar Mass | 146.23 g/mol | [1] |

| Appearance | Colorless to clear dark yellow liquid | [1][2] |

| Odor | Ammoniacal, fishy | [2] |

| Density | 0.976 g/mL (at 20 °C) | [3] |

| Melting Point | -16 °C | [4] |

| Boiling Point | 114 °C at 15 mmHg | [3][4] |

| Vapor Pressure | 0.02 mmHg (at 20 °C) | [3] |

| Hygroscopicity | Hygroscopic | [4][5] |

Solubility of this compound

Comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is sparse in publicly accessible literature. However, based on its chemical structure—a polar polyamine—and the general solubility principles of aliphatic amines, a qualitative assessment can be made. Lower aliphatic amines are generally soluble in water and polar organic solvents.[6][7]

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility of TREN in various common solvents. It is important to note that these are predictions and should be confirmed experimentally for specific applications.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Water | Water (H₂O) | Miscible | TREN is a polar molecule capable of forming multiple hydrogen bonds with water. Several sources confirm its miscibility with water.[2][4][5][8] |

| Alcohols | Methanol, Ethanol | Soluble | Alcohols are polar protic solvents that can engage in hydrogen bonding with the amine groups of TREN.[9] |

| Ethers | Diethyl ether | Likely Soluble | As a polar aprotic solvent, diethyl ether is expected to dissolve TREN.[9] |

| Ketones | Acetone | Use with Caution | Primary amines can react with ketones like acetone.[10] While likely soluble, the potential for reaction should be considered. |

| Halogenated Solvents | Dichloromethane, Chloroform (B151607) | Likely Soluble (with caution) | TREN is expected to be soluble in these polar aprotic solvents. However, some amines are incompatible with chloroform and carbon tetrachloride.[10] |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | Amines are generally soluble in aromatic hydrocarbon solvents.[9] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Insoluble to Sparingly Soluble | As nonpolar solvents, aliphatic hydrocarbons are poor solvents for polar compounds like TREN. |

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely used technique.[11][12][13][14][15] This protocol outlines the steps to determine the thermodynamic solubility of TREN in a given solvent.

Materials and Equipment

-

This compound (TREN), high purity

-

Solvent of interest, analytical grade

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography with a suitable detector (HPLC), or titration).

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of TREN's solubility.

References

- 1. Tris(2-aminoethyl)amine | C6H18N4 | CID 77731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]

- 3. 三(2-氨基乙基)胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. Tris(2-aminoethyl)amine CAS#: 4097-89-6 [m.chemicalbook.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chembk.com [chembk.com]

- 9. byjus.com [byjus.com]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. enamine.net [enamine.net]

- 14. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

A Comprehensive Guide to the Nomenclature of Tris(2-aminoethyl)amine (TAEA)

Tris(2-aminoethyl)amine (B1216632), a versatile organic compound with the formula N(CH₂CH₂NH₂)₃, is widely utilized in coordination chemistry, catalysis, and organic synthesis.[1][2] Its unique tripodal structure, featuring a central tertiary amine and three primary amine arms, allows it to act as a tetradentate chelating agent, forming stable complexes with various metal ions.[3][4] This guide provides a detailed overview of the alternative names and synonyms for this compound, catering to researchers, scientists, and professionals in drug development.

IUPAC and Systematic Names

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). The preferred IUPAC name for TAEA is N¹,N¹-Bis(2-aminoethyl)ethane-1,2-diamine .[1] Another systematic name frequently encountered is 1,2-Ethanediamine, N,N-bis(2-aminoethyl)- .[5][6] These names precisely describe the molecular structure of the compound.

Common and Trivial Names

In laboratory and industrial settings, shorter and more convenient names are often used. The most common trivial name and abbreviation for tris(2-aminoethyl)amine is tren .[1][7] The acronym TAEA is also frequently used.[8][9] Other common names include:

Commercial and Other Identifiers

Chemical suppliers and databases often use specific identifiers for cataloging and regulatory purposes. These include:

-

UNII : 3GY3QSG6H5[1]

A summary of the various names and identifiers is presented in the table below for easy reference.

| Category | Name/Identifier |

| Preferred IUPAC Name | N¹,N¹-Bis(2-aminoethyl)ethane-1,2-diamine[1] |

| Other Systematic Names | 1,2-Ethanediamine, N,N-bis(2-aminoethyl)-[5][6] |

| 2,2′,2′′-Nitrilotri(ethan-1-amine)[1] | |

| N,N-Bis(2-aminoethyl)ethane-1,2-diamine[4][5] | |

| Common Abbreviations | tren[1][4][7] |

| TAEA[4][5][8][9] | |

| Common Trivial Names | Tris(2-aminoethyl)amine[1][5][10] |

| 2,2′,2′′-Triaminotriethylamine[2][7][8] | |

| Nitrilotriethylamine[5][8][9] | |

| Tris(aminoethyl)amine[3][5] | |

| Tri(2-aminoethyl)amine[3][5] | |

| 4-(2-Aminoethyl)diethylenetriamine[2][6] | |

| CAS Number | 4097-89-6[1][6][7][8][10] |

| EC Number | 223-857-4[1][8] |

| UNII | 3GY3QSG6H5[1] |

| MDL Number | MFCD00008177[2][3][8] |

Logical Relationship of Nomenclature

The various names for TAEA can be understood through their etymological and structural relationships. The systematic names provide a precise, rule-based description of the molecule's connectivity. Trivial names, while less descriptive, are historically established and widely adopted for convenience. Abbreviations like "tren" and "TAEA" offer further simplification in scientific communication.

References

- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Tris(2-aminoethyl)amine | 4097-89-6 [chemicalbook.com]

- 4. Tris(2-aminoethyl)amine, 97% | Fisher Scientific [fishersci.ca]

- 5. Tris(2-aminoethyl)amine | C6H18N4 | CID 77731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tris(2-aminoethyl)amine [webbook.nist.gov]

- 7. TRIS(2-AMINOETHYL)AMINE | CAS 4097-89-6 [matrix-fine-chemicals.com]

- 8. Tris(2-aminoethyl)amine 96 4097-89-6 [sigmaaldrich.com]

- 9. Tris(2-aminoethyl)amine | 4097-89-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Tris(2-aminoethyl)amine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Metal Complexes Using Triaminotriethylamine (tren) as a Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(2-aminoethyl)amine, commonly known as "tren," is a C3-symmetric, tetradentate chelating ligand.[1] Its tripodal structure, consisting of a tertiary amine center and three pendant primary amine groups, allows it to form highly stable complexes with a variety of transition metals, particularly those in the +2 and +3 oxidation states.[1] The constrained connectivity of the tren ligand results in complexes with relatively few isomers, which is advantageous for studying specific geometric and electronic properties.[1] This document provides detailed protocols for the synthesis of metal complexes using tren and its derivatives, along with characterization data and potential applications in research and drug development.

General Synthetic Principles

The synthesis of metal complexes with tren typically involves a substitution reaction where solvent molecules in the coordination sphere of a metal ion are replaced by the tren ligand.[2] The general approach involves dissolving a metal salt in a suitable solvent and adding the tren ligand, often with gentle heating and stirring. The resulting complex may precipitate directly from the solution or can be isolated by evaporation of the solvent or by the addition of a counter-ion to induce crystallization.[3]

Experimental Protocols

Protocol 1: Synthesis of [Ni(tren)(H₂O)₂]Cl₂

This protocol describes a general method for the synthesis of a Nickel(II)-tren complex.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Tris(2-aminoethyl)amine (tren)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve a specific amount of NiCl₂·6H₂O in ethanol in a round-bottom flask with stirring.

-

In a separate beaker, dissolve a stoichiometric equivalent of tren in ethanol.

-

Slowly add the tren solution dropwise to the nickel salt solution while stirring.

-

The color of the solution should change, indicating the formation of the complex.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Reduce the volume of the solvent by rotary evaporation until a precipitate begins to form.

-

Cool the flask in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether.

-

Dry the resulting solid under vacuum.

Protocol 2: Synthesis of a Modified Tris(aryl)tren Ligand

This protocol outlines an alternative synthesis for modified tren ligands, starting from nitrilotriacetic acid, which can then be used to form metal complexes.[4]

Materials:

-

Nitrilotriacetic acid

-

Phosphorus(V) chloride

-

Substituted aniline (B41778) (e.g., 2-chloroaniline)

-

Lithium aluminum hydride (LAH) or Borane (B79455)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Synthesis of Nitrilotriacetic Chloride: Convert nitrilotriacetic acid to nitrilotriacetic chloride using phosphorus(V) chloride.

-

Amide Formation: Couple the resulting triacid chloride with three equivalents of a substituted aniline in the presence of triethylamine as a sacrificial base to form the corresponding nitrilotriacetamide (B1596190).[4]

-

Reduction to Amine: Reduce the nitrilotriacetamide with a reducing agent like lithium aluminum hydride or borane in an anhydrous solvent to yield the tris(aryl)tren ligand.[4]

-

Purification: The synthesized ligand can be purified by appropriate methods such as crystallization or column chromatography.

Data Presentation

The following tables summarize key quantitative data for representative tren-based metal complexes.

Table 1: Formation Constants of Tren-Based Metal Complexes

| Metal Ion | Ligand | Log K | Conditions | Reference |

| Fe(III) | TRENOL | 24.19 | 0.1 M KCl, 25±1 °C | [5] |

| Cr(III) | TRENOL | 18.64 | 0.1 M KCl, 25±1 °C | [5] |

*TRENOL is a tripodal ligand synthesized from tren and 2,3,4-trihydroxy-benzaldehyde.[5]

Table 2: Spectroscopic Data for a Ni(II)-TPA-MBI Complex

| Parameter | Value | Reference |

| UV-Vis (λmax, nm) | 534 | [6] |

| ATR-FTIR (cm⁻¹) | 557, 833 (PF₆⁻), 1020, 1054, 1608 | [6] |

| ESI-MS (m/z) | 494.14 ([M-PF₆]⁺) | [6] |

*This data is for [Ni(TPA)(1)]PF₆, where TPA is tris(2-pyridylmethyl)amine (B178826) (a related tripodal ligand) and 1 is 2-(1H-tetrazol-5-yl)pyridine, demonstrating characterization of a related complex.[6]

Coordination Geometry

The tren ligand typically enforces a trigonal bipyramidal or a distorted octahedral geometry around the central metal ion.[1][3] In a five-coordinate complex, the three primary amines of tren occupy the equatorial positions, and the apical tertiary amine and another ligand occupy the axial positions.[3] In a six-coordinate complex, the tren ligand occupies four sites, leaving two positions for other ligands.[1]

Applications in Research and Drug Development